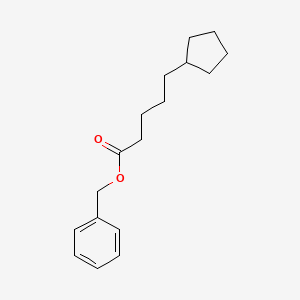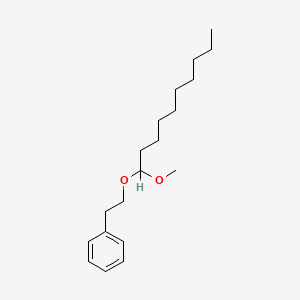
(2-((1-Methoxydecyl)oxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((1-Methoxydecyl)oxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a (2-((1-methoxydecyl)oxy)ethyl) group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1-Methoxydecyl)oxy)ethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent. One possible route could be the etherification of benzene with (2-((1-methoxydecyl)oxy)ethyl) chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions would likely include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale etherification reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-((1-Methoxydecyl)oxy)ethyl)benzene can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions might yield the corresponding alkane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis.
- Potential precursor for more complex molecules.
Biology:
- May be studied for its interactions with biological molecules.
- Potential use in drug discovery and development.
Medicine:
- Could be explored for pharmacological properties.
- Possible applications in the development of therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Potential applications in materials science and polymer production.
Wirkmechanismus
(2-((1-Methoxydecyl)oxy)ethyl)benzene: can be compared with other alkylated benzene derivatives, such as ethylbenzene, propylbenzene, and butylbenzene.
Uniqueness: The presence of the (2-((1-methoxydecyl)oxy)ethyl) group imparts unique chemical and physical properties, potentially influencing its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- Ethylbenzene
- Propylbenzene
- Butylbenzene
- (2-((1-Methoxyethyl)oxy)ethyl)benzene
Eigenschaften
CAS-Nummer |
93894-22-5 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-(1-methoxydecoxy)ethylbenzene |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-12-15-19(20-2)21-17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
InChI-Schlüssel |
XLUFTQHSDFJRJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(OC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


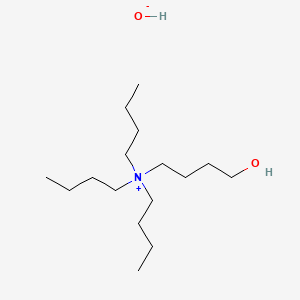

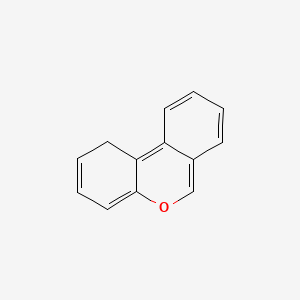
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
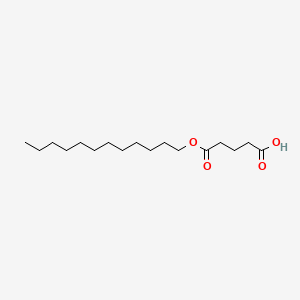
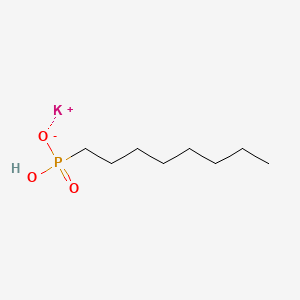
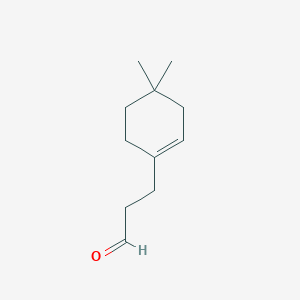
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)





